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molecular formula C13H12N4O B8387169 5-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine

5-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B8387169
M. Wt: 240.26 g/mol
InChI Key: KDFOHQVJEDFFOD-UHFFFAOYSA-N
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Patent
US08889673B2

Procedure details

A solution of 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1.5 g, 7.0 mmol, 1 equiv) and bis(triphenylphosphine)palladium(II) chloride (500 mg, 0.7 mmol 0.1 equiv) in acetonitrile (10 mL) and 1M aqueous sodium carbonate solution (10 mL) was heated at 120° C. for 3 min in the microwave. The reaction mixture was diluted with ethyl acetate, and the resulting solution was washed water (2×) and saturated aqueous sodium chloride solution. Purification by flash column chromatography (2→10% methanol in dichloromethane) provided product (1.4 g, 83%). 1H NMR (400 MHz, CDCl3), δ: 7.90 (d, 2H), 7.48 (m, 1H), 7.39 (m, 1H), 7.05 (d, 2H), 6.88 (dd, 1H), 4.25 (s, 2H); ES-MS m/z 241.0.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]2[N:8]=[C:9]([NH2:11])[N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.[C:12]([O:15][CH2:16][CH3:17])(=O)C>C(#N)C.C(=O)([O-])[O-].[Na+].[Na+].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:12][O:15][C:16]1[CH:17]=[CH:5][C:4]([C:2]2[N:7]3[N:8]=[C:9]([NH2:11])[N:10]=[C:6]3[CH:5]=[CH:4][CH:3]=2)=[CH:3][CH:2]=1 |f:3.4.5,^1:29,48|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=CC=CC=2N1N=C(N2)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
10 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
500 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting solution was washed water (2×) and saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (2→10% methanol in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=CC=2N1N=C(N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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